![molecular formula C8H14ClF3N2O B1373064 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride CAS No. 1187160-03-7](/img/structure/B1373064.png)
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride
Overview
Description
Synthesis Analysis
Piperidine-containing compounds, which include “1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride”, are among the most important synthetic fragments for designing drugs . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Asymmetric Synthesis and Antibacterial Properties
- The compound has been investigated for its role in the asymmetric synthesis of antibacterial agents. For example, it is a key component in synthesizing potent members of the quinolonecarboxylic acid class of antibacterial agents, which have demonstrated significant in vitro and in vivo activities against aerobic and anaerobic bacteria (Rosen et al., 1988).
Enantioselective Processes in Drug Synthesis
- It is used in the enantioselective synthesis process of various pharmaceutical compounds. For instance, in developing potent calcitonin gene-related peptide (CGRP) receptor antagonists, this compound plays a crucial role in the convergent and stereoselective synthesis of these drugs (Cann et al., 2012).
Applications in Organic Synthesis
- The compound has applications in organic synthesis, such as in the preparation of fluorescent films through the synthesis of specific acrylates (Soboleva et al., 2017).
Inhibitor Synthesis
- It is also significant in synthesizing inhibitors for various biological targets. An example is its use in creating ASK1 inhibitors for treating inflammation and pain (Norman, 2012).
Protection in Oligoribonucleotide Synthesis
- The compound aids in protecting functions in rapid oligoribonucleotide synthesis, demonstrating its importance in the field of molecular biology and genetics (Reese et al., 1986).
Molecular Docking and Structure Analysis
- Research has involved its use in molecular docking studies and structure analysis of complex chemical compounds (Wu et al., 2022).
Future Directions
Piperidine-containing compounds, such as “1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could pave the way for innovative breakthroughs.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on the specific derivative .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes . For instance, some piperidine derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Biochemical Pathways
For example, some piperidine derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, leading to anti-inflammatory effects .
Result of Action
Some piperidine derivatives have been found to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes .
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDMQECYYWFWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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